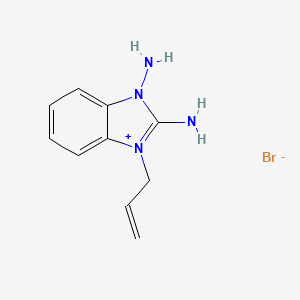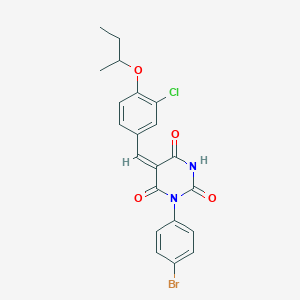
3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide, also known as ABZI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ABZI is a benzimidazole derivative that exhibits antiviral activity by activating the innate immune system.
作用機序
3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide activates the STING pathway by binding to cyclic GMP-AMP synthase (cGAS), an enzyme that senses the presence of viral DNA in the cytoplasm. This leads to the production of cyclic GMP-AMP (cGAMP), which binds to STING and activates downstream signaling pathways that lead to the production of interferons and other cytokines.
Biochemical and Physiological Effects:
3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide has been shown to induce the production of interferons and other cytokines in various cell types, including immune cells and cancer cells. 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide can also enhance the activity of immune cells such as T cells and natural killer cells, leading to increased anti-tumor activity. In addition, 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide is a potent and selective activator of the STING pathway, making it a valuable tool for studying the innate immune response to viral infections and cancer. However, 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide is a synthetic compound that may have off-target effects, and its use in in vivo experiments may be limited by its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for the study of 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide. One area of research is the development of more potent and selective STING agonists that can be used in clinical trials for the treatment of viral infections and cancer. Another area of research is the study of the mechanisms underlying 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide's anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases. Finally, the use of 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide in combination with other immunotherapies, such as checkpoint inhibitors, is an area of active research that may lead to improved outcomes in cancer patients.
合成法
3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzimidazole with allyl bromide to form 2-allyl-1H-benzimidazole. This intermediate is then reacted with hydrazine hydrate to form 3-allyl-1,2-diamino-1H-benzimidazole, which is subsequently quaternized with methyl bromide to yield 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide.
科学的研究の応用
3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide has been shown to have antiviral activity against a wide range of RNA viruses, including influenza A virus, Zika virus, and SARS-CoV-2. 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide activates the innate immune system by binding to and activating the stimulator of interferon genes (STING) pathway, leading to the production of interferons and other cytokines that help fight viral infections. 3-allyl-1,2-diamino-1H-3,1-benzimidazol-3-ium bromide has also been studied for its potential applications in cancer immunotherapy, as it can enhance the activity of immune cells such as T cells and natural killer cells.
特性
IUPAC Name |
3-prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.BrH/c1-2-7-13-8-5-3-4-6-9(8)14(12)10(13)11;/h2-6,11H,1,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIWSQBLDUPVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=C(N(C2=CC=CC=C21)N)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)




![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)